Ethyl 2-amino-3-nitrobenzoate

Catalog No.
S666114
CAS No.
61063-11-4
M.F
C9H10N2O4
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3-nitrobenzoate

CAS Number

61063-11-4

Product Name

Ethyl 2-amino-3-nitrobenzoate

IUPAC Name

ethyl 2-amino-3-nitrobenzoate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3

InChI Key

MIVXXTKDCKQHCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Synthesis:

2-Amino-3-nitrobenzoic acid ethyl ester can be synthesized through various methods, with the most common approach involving the esterification of 2-amino-3-nitrobenzoic acid with ethanol using sulfuric acid as a catalyst []. Alternative methods include the Curtius rearrangement reaction starting from 2-carboxy-3-nitrobenzoic acid [].

Applications:

While research on 2-Amino-3-nitrobenzoic acid ethyl ester is limited, it has been explored in several scientific contexts:

  • Organic synthesis: The compound serves as a precursor for the synthesis of various derivatives, including substituted nitrobenzoic acids and heterocyclic compounds [, ]. These derivatives can hold potential applications in various fields, including pharmaceuticals and materials science.
  • Biomedical research: Studies suggest that 2-Amino-3-nitrobenzoic acid ethyl ester might exhibit antitumor activity. However, further research is necessary to elucidate its mechanism of action and potential therapeutic applications.

Ethyl 2-amino-3-nitrobenzoate is an organic compound characterized by its aromatic structure, featuring an amino group and a nitro group attached to a benzoate moiety. Its molecular formula is C9H10N2O4C_9H_{10}N_2O_4 and it has a molecular weight of approximately 198.19 g/mol. This compound exhibits both hydrophilic and lipophilic properties due to its functional groups, making it of interest in various chemical and biological applications.

, including:

  • Hydrolysis: Under alkaline conditions, the ester bond can be hydrolyzed to yield 2-amino-3-nitrobenzoic acid.
  • Reduction: The nitro group can be reduced to an amino group, resulting in ethyl 2,3-diaminobenzoate.
  • Substitution Reactions: The amino group can participate in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions are crucial for synthesizing derivatives with potential pharmaceutical applications.

Ethyl 2-amino-3-nitrobenzoate exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. The presence of the amino and nitro groups contributes to its bioactivity by influencing interactions with biological targets.

The synthesis of ethyl 2-amino-3-nitrobenzoate can be achieved through several methods:

  • Curtius Rearrangement: Starting from 3-nitrophthalic acid, the compound can be synthesized via monoesterification followed by Curtius rearrangement to introduce the amino group .
  • Fischer Esterification: This method involves reacting 2-amino-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .
  • Direct Nitration: Ethyl 2-amino-3-nitrobenzoate can also be synthesized by nitrating ethyl 2-aminobenzoate using a nitrating agent like nitric acid .

Ethyl 2-amino-3-nitrobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its bioactive properties.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.
  • Dyes and Pigments: The compound can be used in the dye industry owing to its chromophoric nature.

Studies on the interactions of ethyl 2-amino-3-nitrobenzoate with biological macromolecules have indicated that it may bind effectively to proteins and nucleic acids, influencing their functions. These interactions are critical for understanding its mechanism of action as a potential therapeutic agent.

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 2-amino-3-nitrobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-nitrobenzoateSimilar amino and nitro groupsMethyl ester instead of ethyl
Ethyl 2-amino-5-nitrobenzoateNitro group at position 5Different position of the nitro group
Ethyl 4-amino-3-nitrobenzoateAmino group at position 4Different position of the amino group
Ethyl 3-amino-4-nitrobenzoateNitro group at position 4Different substitution pattern on the aromatic ring

These compounds highlight the versatility of the benzoate structure while demonstrating how variations in functional groups can lead to different chemical properties and biological activities.

Physical State and Organoleptic Properties

Ethyl 2-amino-3-nitrobenzoate exists as a solid crystalline compound at room temperature (20°C) [3]. The compound exhibits a characteristic yellow to brown crystalline powder appearance [4], which is typical for nitroaromatic compounds containing both amino and nitro functional groups. The coloration arises from the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group, creating a chromophoric system that absorbs visible light.

The organoleptic properties of ethyl 2-amino-3-nitrobenzoate, particularly its odor characteristics, have not been extensively documented in the available literature. This represents a significant gap in the comprehensive characterization of the compound, as olfactory properties can be important for practical handling and identification purposes.

Melting and Boiling Points

The melting point of ethyl 2-amino-3-nitrobenzoate has been determined to be 108°C [3], which indicates moderate thermal stability in the solid state. This melting point is consistent with similar nitroaromatic esters and reflects the intermolecular hydrogen bonding capabilities of the amino group.

The boiling point of the compound is 350.6°C at 760 mmHg [5], demonstrating significant thermal stability in the liquid phase. This relatively high boiling point is characteristic of aromatic esters with polar substituents and suggests strong intermolecular interactions. The compound also exhibits a flash point of 165.8°C [5] [3], indicating that it poses moderate fire hazards under elevated temperature conditions.

Density and Refractive Index

The density of ethyl 2-amino-3-nitrobenzoate is 1.33 g/cm³ [5] [3], which is higher than that of water and typical for nitroaromatic compounds. This elevated density is attributed to the presence of the heavy nitro group and the overall molecular packing in the solid state.

The refractive index has been measured as 1.591 [3], indicating moderate optical density. This value is consistent with aromatic compounds containing electron-withdrawing groups and provides useful information for optical characterization and purity assessment.

Solubility Profile in Various Solvents

Ethyl 2-amino-3-nitrobenzoate exhibits limited water solubility with values less than 1 g/L at 25°C [6]. This hydrophobic character is expected due to the aromatic nature of the compound and the presence of the ethyl ester group, which reduces water miscibility.

The compound demonstrates good solubility in organic solvents, including:

  • Dimethyl sulfoxide (DMSO): Excellent solubility [3] [6]
  • Ethanol: Good solubility [6] [7]
  • Methanol: Good solubility [6] [7]
  • Acetonitrile: Good solubility, frequently used as diluent in analytical methods [6]
  • Chloroform: Soluble [7]

The favorable solubility in polar aprotic solvents like DMSO and polar protic solvents like alcohols reflects the compound's amphiphilic nature, with both hydrophilic (amino and nitro groups) and hydrophobic (aromatic ring and ethyl ester) components.

The partition coefficient (LogP) value of 2.45 [3] indicates moderate lipophilicity, suggesting the compound can partition favorably between aqueous and organic phases. The predicted pKa value of -2.83 ± 0.25 indicates that the compound is expected to remain largely neutral under physiological pH conditions.

Thermal Stability Parameters

Ethyl 2-amino-3-nitrobenzoate demonstrates stability under normal storage and handling conditions. The compound maintains its chemical integrity when stored appropriately, typically in cool, dry conditions away from strong oxidizing agents.

The vapor pressure of the compound is estimated to be low (< 0.1 mmHg at 25°C) [3], indicating minimal volatility at room temperature. This low volatility is advantageous for handling and storage, reducing the risk of atmospheric contamination and loss during processing.

Thermal decomposition parameters for ethyl 2-amino-3-nitrobenzoate have not been extensively characterized in the literature, representing a significant gap in understanding its high-temperature behavior. Similarly, glass transition temperature and specific heat capacity data are not available, limiting the comprehensive thermodynamic characterization of the compound.

The auto-ignition temperature and specific decomposition temperature remain undetermined, which presents important considerations for industrial processing and safety protocols. Future research should focus on comprehensive thermal analysis using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to establish these critical safety parameters.

XLogP3

2.4

Other CAS

61063-11-4

Wikipedia

Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate

Dates

Last modified: 08-15-2023

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